4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-10-3-6-13(12(17)7-10)22-8-14(19)18-11-4-1-9(2-5-11)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIOAQJGSJGHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-aminobenzoic acid. The process generally includes the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Acylation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with acetic anhydride to form the acetyl derivative.
Coupling Reaction: Finally, the acetyl derivative is coupled with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and reduced derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis: The compound serves as a reagent for synthesizing more complex molecules.
- Chemical Reactions: It undergoes various reactions including oxidation (to form quinones), reduction (to amines), and substitution reactions.
Biology
- Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit certain enzymes, which can disrupt metabolic pathways. For instance, it may act as a competitive inhibitor for dihydropteroate synthase, similar to sulfonamides.
- Plant Growth Regulation: It exhibits auxin-like properties that affect root development in plants like Arabidopsis thaliana.
Medicine
- Therapeutic Potential: Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties. Its ability to inhibit enzymes involved in inflammatory pathways indicates potential utility in treating inflammatory conditions.
- Antimicrobial Activity: Early research suggests it may have antimicrobial effects, although further studies are required to elucidate its mechanisms of action.
Industry
- Herbicide Development: Due to its structural similarity to auxins, the compound is being explored for use as a herbicide or plant growth regulator.
- Specialty Chemicals Production: It is utilized in the production of various specialty chemicals.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Structure | Herbicide; mimics auxin | Agriculture |
| 4-Aminobenzoic Acid (PABA) | Structure | Antimicrobial; precursor for folate | Pharmaceuticals |
| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | Structure | Herbicide; historical use linked to TCDD contamination | Agriculture |
Antimicrobial Activity
Research indicates that 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid exhibits significant antimicrobial activity against various pathogens. Further studies are needed to determine the specific mechanisms involved.
Phytotoxicity Evaluation
Studies on phytotoxicity reveal that this compound can affect plant growth at certain concentrations. Its mechanism appears similar to natural auxins, influencing cellular growth processes.
Toxicology and Safety Profile
Initial toxicological assessments suggest that while the compound has beneficial applications, safety evaluations are necessary to understand its environmental impact fully.
Mechanism of Action
The mechanism of action of 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, leading to the disruption of metabolic pathways. The compound’s dichlorophenoxy group plays a crucial role in binding to the active sites of enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Phenoxy Herbicides
2,4-Dichlorophenoxyacetic Acid (2,4-D)
- Structure : 2,4-D lacks the benzoic acid moiety, instead terminating in an acetic acid group.
- Activity : Acts as a synthetic auxin, causing uncontrolled growth in plants (EC₅₀ = 1.24 μM) .
- Key Difference : The target compound’s benzoic acid group may enhance soil adsorption or reduce volatility compared to 2,4-D’s acetic acid .
4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB)
- Structure : Features a butyric acid chain instead of acetic acid.
- Application : Selective herbicide for legumes; longer chain improves translocation in specific plants.
- Comparison: The target compound’s acetyl-amino linker may offer intermediate mobility between 2,4-D (short-chain) and 2,4-DB (long-chain) .
Diclofop (2-(2,4-Dichlorophenoxy)propionic Acid)
Benzoic Acid Derivatives
3,5-Dibromo-2-[[[(2,4-Dichlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic Acid
- Structure : Adds bromine substituents and a thioxomethyl group.
- Impact: Bromine increases molecular weight (MW = 541.9 vs. target’s ~358.4) and lipophilicity (XLogP3 = 5.2 vs.
4-[[[[(3,4-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]benzoic Acid
- Structure : Substitutes 2,4-dichloro with 3,4-dimethyl groups.
- Activity: Reduced electron-withdrawing effects may lower herbicidal potency but improve selectivity for non-chlorophytic targets .
Physicochemical and Functional Properties
Mechanistic and Metabolic Considerations
- Mode of Action: The 2,4-dichlorophenoxy group likely mimics auxin, disrupting cell elongation, while the benzoic acid moiety may interfere with enzymatic processes (e.g., acetolactate synthase) .
- Toxicity: Structural similarity to 2,4-D suggests moderate toxicity, but the benzoic acid group may alter mammalian metabolic pathways compared to pure phenoxy acids .
Biological Activity
4-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoic acid is an acylaminobenzoic acid derivative notable for its unique structural features, which confer significant biological activity. This compound is of interest in various scientific fields, including medicinal chemistry, agriculture, and biochemistry. Its potential applications range from herbicide development to therapeutic interventions.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{13}Cl_{2}N O_{3}
- Molecular Weight : 332.17 g/mol
This compound combines a dichlorophenoxy group with an acetylamino group linked to a benzoic acid moiety, which enhances its reactivity and biological interactions.
The biological activity of this compound primarily involves enzyme inhibition. The dichlorophenoxy group is crucial for binding to enzyme active sites, leading to the disruption of metabolic pathways essential for cellular function. This mechanism is similar to that of other chlorophenoxy herbicides, which mimic plant hormones like auxin.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes involved in various metabolic processes. For instance:
- Inhibition of Dihydropteroate Synthase : Similar to sulfonamides, it may act as a competitive inhibitor by mimicking the substrate (PABA), thereby disrupting folate synthesis in bacteria .
- Effects on Plant Growth : It has been shown to affect root development in Arabidopsis thaliana, acting as an auxin-like regulator at certain concentrations .
Case Studies and Research Findings
- Antimicrobial Activity :
- Phytotoxicity Evaluation :
- Toxicology and Safety Profile :
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Structure | Herbicide; mimics auxin | Agriculture |
| 4-Aminobenzoic Acid (PABA) | Structure | Antimicrobial; precursor for folate | Pharmaceuticals |
| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | Structure | Herbicide; historical use linked to TCDD contamination | Agriculture |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid, and how can reaction conditions be optimized for reproducibility?
- Methodology :
- Step 1 : React 4-aminobenzoic acid with 2,4-dichlorophenoxyacetyl chloride in anhydrous ethanol under reflux (4–6 hours) with catalytic glacial acetic acid to form the amide bond .
- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization from ethanol/water (1:1) or column chromatography (silica gel, gradient elution) to remove unreacted starting materials .
- Optimization : Adjust molar ratios (e.g., 1.2:1 acyl chloride:amine) and solvent polarity to enhance yield (typical yields: 65–80%).
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Techniques :
- 1H/13C NMR : Key signals include the aromatic protons (δ 7.2–8.1 ppm for benzoic acid), dichlorophenoxy group (δ 6.8–7.4 ppm), and amide NH (δ 10.2–10.8 ppm, broad singlet) .
- FT-IR : Confirm amide bond (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) .
- HPLC : Use C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect impurities .
Q. What are the standard protocols for solubility testing and formulation in biological assays?
- Procedure :
- Dissolve in DMSO (10–50 mM stock), then dilute in PBS or cell culture medium (final DMSO ≤0.1%).
- For low solubility, use surfactants (e.g., Tween-80) or cyclodextrins. Validate solubility via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., IC50 values) across studies be systematically addressed?
- Analysis Framework :
- Variable 1 : Assay conditions (pH, temperature, cell line variability). Replicate assays under standardized protocols .
- Variable 2 : Compound stability. Perform stability studies (HPLC/MS) under assay conditions to detect degradation products .
- Variable 3 : Impurity profiles. Compare batch-specific impurities (e.g., dichlorophenoxyacetic acid byproducts) using LC-MS .
Q. What strategies are effective in minimizing byproduct formation during synthesis, particularly halogenated side products?
- Mitigation Approaches :
- Temperature Control : Maintain reflux temperature <100°C to prevent Friedel-Crafts alkylation of the dichlorophenoxy group .
- Protecting Groups : Protect the carboxylic acid (e.g., methyl ester) during amide coupling, followed by hydrolysis .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency and reduce reaction time .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved pharmacokinetic properties?
- Workflow :
- Step 1 : Perform DFT calculations (Gaussian 09) to map electron density and identify reactive sites for derivatization .
- Step 2 : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinity and guide structural modifications .
- Step 3 : Simulate ADMET properties (SwissADME) to prioritize derivatives with optimal logP (<5) and low hepatotoxicity .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- Protocol :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 6, 12, and 24 hours .
- Photostability : Expose to UV light (320–400 nm) and monitor photodegradation products using LC-MS .
- Thermal Stability : Use TGA/DSC to determine decomposition temperature and identify polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
